molecular formula C6H10FNO2 B1524949 4-Fluoropiperidine-4-carboxylic acid CAS No. 1187087-08-6

4-Fluoropiperidine-4-carboxylic acid

Cat. No. B1524949
M. Wt: 147.15 g/mol
InChI Key: HCCMWFNZFOHBOA-UHFFFAOYSA-N
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Description

4-Fluoropiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 614731-04-3 . It has a molecular weight of 247.27 and is typically stored in a refrigerator . It is a solid at room temperature .


Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 4-Fluoropiperidine-4-carboxylic acid is C6H10FNO2 . It has a molecular weight of 147.15 .


Chemical Reactions Analysis

Reactions of carboxylic acids are important for preparing functional derivatives of carboxylic acids . The alcohols provide a useful reference chemistry against which this class of transformations may be evaluated .


Physical And Chemical Properties Analysis

4-Fluoropiperidine-4-carboxylic acid is a solid at room temperature . and is typically stored in a refrigerator .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

  • Application Summary: 4-Fluoropiperidine-4-carboxylic acid can be used in the synthesis of fluorinated pyridines. Fluoropyridines are of interest due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring .
  • Results or Outcomes: The synthesis of fluoropyridines can lead to compounds with potential applications in various fields, including as imaging agents for biological applications .

Use in the Synthesis of Boc-Protected Compounds

  • Application Summary: 4-Fluoropiperidine-4-carboxylic acid can be used in the synthesis of Boc-protected compounds, such as 1-Boc-4-fluoropiperidine-4-carboxylic acid . Boc-protected compounds are often used in peptide synthesis, where the Boc group protects amine functionalities during reaction sequences .
  • Results or Outcomes: The synthesis of Boc-protected compounds can lead to compounds with potential applications in various fields, including peptide synthesis .

Use in the Synthesis of Boc-Protected Compounds

  • Application Summary: 4-Fluoropiperidine-4-carboxylic acid can be used in the synthesis of Boc-protected compounds, such as 1-Boc-4-fluoropiperidine-4-carboxylic acid . Boc-protected compounds are often used in peptide synthesis, where the Boc group protects amine functionalities during reaction sequences .
  • Results or Outcomes: The synthesis of Boc-protected compounds can lead to compounds with potential applications in various fields, including peptide synthesis .

Safety And Hazards

4-Fluoropiperidine-4-carboxylic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-fluoropiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCMWFNZFOHBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropiperidine-4-carboxylic acid

CAS RN

1187087-08-6
Record name 4-fluoropiperidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Kong, T Xue, B Guo, J Cheng, S Liu… - Journal of Medicinal …, 2019 - ACS Publications
… Compound 20a was treated with 4-fluoropiperidine-4-carboxylic acid to give acid 59, which was converted to acid chloride 60 and then coupled to various sulfonamides to afford …
Number of citations: 31 pubs.acs.org
YA Liu, Q Jin, Q Ding, X Hao, T Mo, S Yan… - …, 2020 - Wiley Online Library
Loss of β‐cell mass and function can lead to insufficient insulin levels and ultimately to hyperglycemia and diabetes mellitus. The mainstream treatment approach involves regulation of …
T Yamasaki, H Hirose, T Yamashita, N Takakura… - Bioorganic & Medicinal …, 2017 - Elsevier
Somatostatin (SST) is a peptide hormone comprising 14 or 28 amino acids that inhibits endocrine and exocrine secretion via five distinct G-protein-coupled receptors (SSTR1–5). …
Number of citations: 9 www.sciencedirect.com

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